N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline
Description
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline is a synthetic organic compound featuring a phenoxyethyl backbone substituted with chlorine and methyl groups at the 4, 3, and 5 positions of the aromatic ring. The ethyl chain is further linked to a 2,5-dimethylaniline moiety. This compound (CAS: sc-330720, Catalog ID: 2045043) is commercially available for research purposes, as noted in product catalogs from Santa Cruz Biotechnology and Huatai Pharma .
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-12-5-6-13(2)17(9-12)20-7-8-21-16-10-14(3)18(19)15(4)11-16/h5-6,9-11,20H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOWWLBCEJVVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCCOC2=CC(=C(C(=C2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analogs with Varied Aniline Substituents
A series of structurally related compounds from Santa Cruz Biotechnology () share the core phenoxyethyl backbone but differ in the substituents on the aniline ring. Key examples include:
| Compound Name | Substituents on Aniline Ring | CAS Number | Catalog ID |
|---|---|---|---|
| N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline | 2,5-dimethyl | sc-330720 | 2045043 |
| N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline | 2,4,6-trimethyl | sc-330719 | — |
| N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline | 3,4-dimethyl | 1040685-85-5 | sc-330722 |
| N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline | 2-isopropoxy | sc-330718 | — |
Key Observations :
- Steric and Electronic Effects: The position and type of substituents influence molecular conformation and electronic properties.
- Polarity : Compounds with alkoxy groups (e.g., 2-isopropoxyaniline) likely have higher polarity than methyl-substituted analogs, affecting their solubility in aqueous systems .
Comparison with Acetamide-Based Pesticidal Derivatives
highlights N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share the same phenoxy core but replace the ethyl-aniline linkage with an acetamide group. Examples include:
| Compound Name | Functional Group | Molecular Weight | Potential Application |
|---|---|---|---|
| This compound | Ethyl-aniline | ~348 g/mol* | Research chemical |
| 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide | Acetamide | ~326 g/mol | Pesticide candidate |
| 2-(4-Chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-methylphenyl]acetamide | Acetamide | ~361 g/mol | Pesticide candidate |
Key Observations :
- Molecular Weight : The target compound’s lower molecular weight (~348 g/mol estimated) compared to halogenated acetamide derivatives (e.g., ~361 g/mol) could improve membrane permeability .
Auxin-like Agonists
lists auxin-mimicking compounds such as 2-(4-chloro-3,5-dimethylphenoxy) acetic acid (602-UC) and compound 533. These feature phenoxyacetic acid or pyridinylacetamide groups instead of the ethyl-aniline structure:
| Compound Name | Core Structure | Key Functional Groups |
|---|---|---|
| 602-UC | Phenoxyacetic acid | Carboxylic acid |
| Compound 533 | Pyridinylacetamide | Acetamide, pyridine |
| Target Compound | Ethyl-aniline | Amine, methyl groups |
Key Observations :
- Bioactivity : The carboxylic acid group in 602-UC is critical for auxin-like activity, whereas the ethyl-aniline structure of the target compound may lack this functionality, suggesting divergent biological roles .
- Solubility : The absence of ionizable groups (e.g., carboxylic acid) in the target compound may limit its water solubility compared to 602-UC .
Research Findings and Implications
- Structural Flexibility : Substituent variations on the aniline ring (e.g., methyl vs. alkoxy groups) allow fine-tuning of physicochemical properties for specific applications .
- Pesticidal Potential: Acetamide derivatives () demonstrate that halogenation and bulky substituents enhance pesticidal efficacy, a trait that could guide optimization of the target compound .
- Synthetic Feasibility : The commercial availability of analogs () underscores scalable synthesis routes, though functional group compatibility (e.g., amine vs. amide) remains a key consideration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
